Nortropine hydrochloride

説明

特性

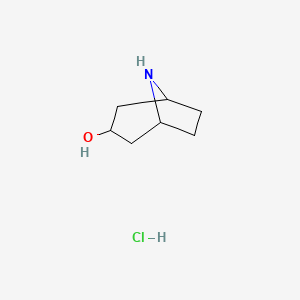

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROJVSOIIWHLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932119 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-51-8 | |

| Record name | endo-8-Azabicyclo(3.2.1)octan-3-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Nortropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride is a significant bicyclic alkaloid derivative of tropine, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique tropane (B1204802) ring structure underpins its interactions with biological systems, making it a compound of high interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of nortropine hydrochloride, detailed experimental protocols for their determination, and an exploration of its interaction with a key signaling pathway. All quantitative data are presented in structured tables for clarity, and logical relationships are visualized through diagrams to facilitate understanding.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form.[1] A summary of its core physical and chemical properties is presented below.

Identification and Molecular Structure

| Property | Value | Reference |

| Chemical Name | 8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | [2] |

| Synonyms | Nortropenol hydrochloride, 3α-Nortropanol hydrochloride | |

| CAS Number | 14383-51-8 | [2][3] |

| Molecular Formula | C₇H₁₄ClNO | [2][3] |

| Molecular Weight | 163.65 g/mol | [3] |

| Chemical Structure |  | [2] |

Physical and Chemical Characteristics

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Melting Point | 231-237 °C (decomposes) | [3] |

| Solubility | Soluble in water and DMSO.[3] Solubility in DMSO is reported to be 32 mg/mL[4][5] and up to 125 mg/mL with ultrasonication.[6] | |

| pKa (predicted) | 10.72 (Strongest Basic) |

Experimental Protocols

This section details the standard methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point (USP <741> Method)

The melting range of a substance is the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (capillary method)

-

Sealed capillary tubes

-

Thermometer calibrated with certified standards

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (typically 1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

Workflow for Melting Point Determination:

Determination of Aqueous Solubility (OECD Guideline 105: Flask Method)

This method determines the saturation concentration of a substance in water at a given temperature.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of water in a glass flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid.

-

Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of this compound is determined using a validated analytical method, such as HPLC-UV.

Workflow for Aqueous Solubility Determination:

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a basic compound like nortropine, it refers to the pKa of its conjugate acid.

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized base (e.g., NaOH) while the pH is continuously monitored.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination:

Biological Activity and Signaling Pathway

Nortropine and its derivatives are known to interact with the cholinergic system, particularly with muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.

Interaction with Muscarinic Acetylcholine Receptors

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The binding of an agonist to a muscarinic receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. This process involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the activated Gα-GTP and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, leading to a cellular response.

Generalized GPCR Signaling Cascade:

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching (from the hydroxyl group), N-H stretching (from the secondary amine hydrochloride), C-H stretching, and C-O stretching.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, provided standardized experimental protocols for their determination, and outlined its interaction with muscarinic acetylcholine receptors through a generalized GPCR signaling pathway. The presented data and methodologies offer a foundational resource for researchers and professionals engaged in the development and study of nortropine-based compounds. Further research to obtain precise quantitative solubility data, an experimentally confirmed pKa value, specific muscarinic receptor subtype binding affinities, and fully assigned spectroscopic data would provide a more complete profile of this important molecule.

References

Nortropine Hydrochloride: A Technical Guide to its Putative Mechanism of Action

Disclaimer: Direct pharmacological data for nortropine (B26686) hydrochloride is limited in publicly available literature. This guide synthesizes information based on its structural similarity to tropane (B1204802) alkaloids and data from its derivatives to propose a putative mechanism of action and outline relevant experimental approaches for its characterization.

Core Mechanism of Action: Putative Muscarinic Receptor Antagonism

Nortropine hydrochloride is a derivative of tropine, a bicyclic alkaloid, and serves as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Structurally, it is the N-demethylated analog of tropine. Given its structural relationship to atropine (B194438), a well-characterized non-selective muscarinic acetylcholine (B1216132) receptor antagonist, it is hypothesized that this compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3]

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the metabotropic effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), which are involved in a wide range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions.[3][4]

The antagonistic action of this compound at these receptors would inhibit the binding of acetylcholine, thereby blocking the downstream signaling cascades initiated by these receptors. This is the most probable core mechanism of action, although interactions with other receptors or transporters cannot be entirely ruled out without direct experimental evidence.

Quantitative Data: Binding Affinities of Nortropine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 6β-Acetoxynortropane | M1 | ~4550 - 5850 | [6] |

| M2 | 70 - 90 | [6] | |

| M3 | ~4900 - 6300 | [6] | |

| M4 | 4 - 7 | [7] |

Note: The Ki values for M1 and M3 for 6β-acetoxynortropane were calculated from the provided selectivity ratios in the source material.[6]

Signaling Pathways

The five subtypes of muscarinic receptors couple to different G-proteins to initiate their signaling cascades. M1, M3, and M5 receptors couple through Gq/11 proteins to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3] Conversely, M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] As a putative antagonist, this compound would block these signaling events.

Caption: Putative antagonism of muscarinic receptor signaling pathways by Nortropine HCl.

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of in vitro pharmacological assays are required. These include radioligand binding assays to determine its affinity for various receptors and functional assays to characterize its activity as an agonist or antagonist.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.[9]

Objective: To determine the binding affinity of this compound for muscarinic receptors.

Materials:

-

Cell membranes from a cell line recombinantly expressing a human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

-

Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine ([³H]NMS)).

-

This compound (test compound).

-

Unlabeled muscarinic antagonist for non-specific binding determination (e.g., atropine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-treated with polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of [³H]NMS (typically at its Kd concentration), and vehicle.

-

Non-specific Binding (NSB): Assay buffer, [³H]NMS, and a saturating concentration of atropine (e.g., 1 µM).

-

Competitive Binding: Assay buffer, [³H]NMS, and varying concentrations of this compound.

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to all wells. Incubate the plate for 60-120 minutes at 27°C to reach equilibrium.[6]

-

Filtration: Terminate the reaction by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nortropine | 538-09-0 | Benchchem [benchchem.com]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortropine Hydrochloride: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Nortropine (B26686) hydrochloride, a derivative of tropine (B42219) and a metabolite of atropine, serves as a pivotal building block in medicinal chemistry and a valuable tool in neuropharmacology research.[1] Its rigid bicyclic structure provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of the research applications of nortropine hydrochloride, with a focus on its role as a synthetic precursor, its utility in studying neurotransmitter systems, and its application in the development of novel therapeutic agents.

Physicochemical Properties and Synthesis

This compound is the hydrochloride salt of nortropine, a bicyclic amino alcohol. The hydrochloride form enhances its water solubility, making it suitable for various research and pharmaceutical applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.65 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (HPLC) | ≥ 99% | [1][2] |

| Storage | 4°C, sealed, away from moisture | [2] |

Synthetic Pathways

Nortropine can be synthesized through various methods, often involving the N-demethylation of tropine or the reduction of nortropinone. A common laboratory-scale synthesis involves the reaction of tropine with a chloroformate, followed by hydrolysis.

Below is a generalized workflow for the synthesis of nortropine from tropine.

Applications in Drug Discovery and Neuroscience Research

The nortropane scaffold is a key pharmacophore in the development of ligands for various neurotransmitter transporters and receptors. Researchers utilize this compound as a starting material to synthesize derivatives with tailored affinities and selectivities for specific biological targets.

Monoamine Transporter Inhibition

Derivatives of nortropine have been extensively investigated as potent inhibitors of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are crucial for regulating monoamine neurotransmission, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3α-arylmethoxy-3β-arylnortropane derivatives for rat brain monoamine transporters.

| Compound | Ar | Ar' | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 7a | Phenyl | Phenyl | 110 | 0.44 | 1,800 |

| 7b | 4-Chlorophenyl | Phenyl | 28 | 0.82 | 68 |

| 7c | 4-Methylphenyl | Phenyl | 16 | 0.061 | 1,100 |

| 7d | 4-Methoxyphenyl | Phenyl | 120 | 0.23 | 2,800 |

| 7e | 3,4-Dichlorophenyl | Phenyl | 110 | 0.17 | 1,200 |

| 7f | Phenyl | 3,4-Dichlorophenyl | 290 | 0.46 | 10,900 |

Data sourced from a study on 3α-arylmethoxy-3β-arylnortropanes.

This protocol outlines a general procedure for determining the binding affinity of nortropine derivatives to monoamine transporters in rat brain tissue.

1. Brain Tissue Preparation:

-

Homogenize dissected rat brain regions (e.g., striatum for DAT, cortex for SERT and NET) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

2. Binding Assay:

-

In a 96-well plate, add the prepared membrane suspension.

-

For total binding, add a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.

-

For non-specific binding, add an excess of a known unlabeled inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET) in addition to the radioligand.

-

For competition binding, add varying concentrations of the nortropine derivative test compound in addition to the radioligand.

-

Incubate the plates at room temperature for a defined period to reach equilibrium.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine (B1216132) Receptor Modulation

Nortropine's structural similarity to tropine, the core of the non-selective muscarinic acetylcholine receptor antagonist atropine, makes its derivatives promising candidates for developing selective muscarinic receptor ligands.[3] These receptors are involved in a wide range of physiological functions, and their subtype-selective modulation is a key goal in drug development for various diseases.

The following table presents the in vitro binding affinities (Ki, nM) of 6β-acetoxynortropane and its derivatives for cloned human muscarinic M₁, M₂, and M₃ receptors expressed in Chinese hamster ovary (CHO) cells.

| Compound | M₁ Ki (nM) | M₂ Ki (nM) | M₃ Ki (nM) | M₂/M₁ Selectivity | M₂/M₃ Selectivity |

| 6β-acetoxynortropane | 4654 ± 1235 | 71.6 ± 4.8 | 5012 ± 1320 | ~65 | ~70 |

| Derivative 5b | >10,000 | 3000 ± 700 | >10,000 | - | - |

| Derivative 5c | >10,000 | 6800 ± 1500 | >10,000 | - | - |

Data sourced from a study on novel nortropane derivatives for muscarinic M2 receptors.[4]

This protocol describes a general method for determining the binding affinity of nortropine derivatives to muscarinic receptors expressed in a cell line.

1. Cell Membrane Preparation:

-

Culture CHO cells stably expressing the desired human muscarinic receptor subtype (M₁, M₂, or M₃).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and recentrifuging.

-

Resuspend the final pellet in the assay buffer.

2. Competition Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add a fixed concentration of a non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

-

For non-specific binding, add a high concentration of an unlabeled antagonist like atropine.

-

Add varying concentrations of the nortropine derivative test compound.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

3. Filtration and Counting:

-

Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding of the radioligand at each concentration of the test compound.

-

Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Glycine (B1666218) Receptor Modulation

The tropane (B1204802) alkaloid scaffold has also been implicated in the modulation of inhibitory glycine receptors, which are important targets for the development of novel analgesics and muscle relaxants. While specific quantitative data for nortropine derivatives at glycine receptors is less prevalent in the literature, the structural class is of significant interest for exploring allosteric modulation of these ion channels. Further research is warranted to fully elucidate the structure-activity relationships of nortropane derivatives at different glycine receptor subtypes.

Conclusion

This compound is a cornerstone for the synthesis of a diverse range of neuropharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional scaffold that allows for systematic chemical modifications to achieve high affinity and selectivity for various biological targets, including monoamine transporters and muscarinic acetylcholine receptors. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in the pursuit of novel therapeutics for neurological and psychiatric disorders. The continued exploration of nortropine-based derivatives holds significant promise for advancing our understanding of neurotransmitter systems and for the discovery of next-generation medicines.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 3. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 4. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Functional Analysis: A Comparative Guide to Nortropine Hydrochloride and Tropine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686) and tropine (B42219) are fundamental scaffolds in the realm of alkaloid chemistry, forming the core of numerous physiologically active compounds. Both are bicyclic amino alcohols belonging to the tropane (B1204802) alkaloid class. The primary structural distinction between them lies in the substitution at the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring system. Tropine possesses a methyl group at this position, whereas nortropine is its N-demethylated analogue. This seemingly minor difference significantly influences their physicochemical properties, synthetic accessibility, and biological activity. Nortropine hydrochloride, the hydrochloride salt of nortropine, is often utilized in research and pharmaceutical applications due to its increased stability and solubility.[1][2] This technical guide provides an in-depth comparison of this compound and tropine, focusing on their structural similarities, quantitative differences, experimental protocols, and implications for drug development.

Core Structural Comparison

The foundational structure for both molecules is the 8-azabicyclo[3.2.1]octane skeleton. The key difference is the substituent on the nitrogen atom (N-8).

-

Tropine: Features a methyl group attached to the nitrogen atom.

-

Nortropine: Has a hydrogen atom attached to the nitrogen atom, making it a secondary amine.

This difference is illustrated in the structural diagrams below.

Physicochemical and Spectroscopic Data

The presence of the N-methyl group in tropine leads to differences in polarity, basicity, and molecular weight compared to nortropine. These differences are reflected in their spectroscopic data.

| Property | This compound | Tropine |

| Molecular Formula | C₇H₁₄ClNO | C₈H₁₅NO |

| Molecular Weight | 163.65 g/mol [2] | 141.21 g/mol [3] |

| Appearance | White to off-white solid[4] | White hygroscopic crystalline powder or plates[3] |

| Melting Point | Not available | 64 °C[3] |

| Boiling Point | Not available | 233 °C[3] |

| Solubility | Soluble in water[1] | Very soluble in water, diethyl ether, ethanol[3] |

| pKa | Not available | 10.35[5] |

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key difference in the ¹H and ¹³C NMR spectra between nortropine and tropine is the absence of the N-methyl signal in nortropine.

| ¹H NMR (CDCl₃) | Nortropine | Tropine |

| N-CH₃ | Absent | ~2.25 ppm (s, 3H)[6] |

| H-1, H-5 | ~3.3-3.5 ppm (m, 2H) | ~3.07 ppm (m, 2H)[6] |

| H-3 | ~4.0-4.2 ppm (m, 1H) | ~4.01 ppm (m, 1H)[6] |

| Other Protons | ~1.5-2.2 ppm (m) | ~1.6-2.2 ppm (m)[6] |

| ¹³C NMR (CDCl₃) | Nortropine | Tropine |

| N-CH₃ | Absent | ~40.3 ppm[7] |

| C-1, C-5 | ~59-61 ppm | ~62.3 ppm[7] |

| C-3 | ~64-66 ppm | ~65.1 ppm[7] |

| C-2, C-4 | ~35-37 ppm | ~35.9 ppm[7] |

| C-6, C-7 | ~25-27 ppm | ~26.4 ppm[7] |

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry also reflect the structural difference. Tropine typically shows a prominent fragment resulting from the loss of the methyl group.

| GC-MS Data | Nortropine | Tropine |

| Molecular Ion (M⁺) | m/z 127 | m/z 141[8] |

| Base Peak | Not definitively reported | m/z 124 ([M-CH₃]⁺)[8] |

| Other Fragments | Not definitively reported | m/z 82, 96[8] |

Table 4: Comparative GC-MS Fragmentation Data.

Experimental Protocols

Synthesis of Tropine from Tropinone (B130398)

The synthesis of tropine is commonly achieved through the reduction of tropinone. The Robinson-Schöpf synthesis is a classic method for preparing tropinone.[7][9]

Protocol: Reduction of Tropinone to Tropine

-

Dissolution: Dissolve tropinone in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the cooled solution while stirring. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add acetone (B3395972) to quench the excess NaBH₄.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tropine.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

Nortropine can be synthesized from tropine via N-demethylation. Various methods exist for this transformation, including the use of phosgene (B1210022) derivatives or electrochemical methods.[11][12] The resulting nortropine free base is then converted to its hydrochloride salt.

Protocol: N-Demethylation of Tropine and Salt Formation

-

Reaction Setup: In a reaction vessel, dissolve tropine in a suitable aprotic solvent (e.g., chloroform or toluene).

-

Demethylation: Add a demethylating agent, such as ethyl chloroformate, to the solution. The reaction is typically carried out at reflux.[12]

-

Reaction Monitoring: Monitor the formation of the N-ethoxycarbonylnortropine intermediate by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and wash with water to remove any unreacted reagents. Dry the organic layer and remove the solvent under reduced pressure.

-

Hydrolysis: The crude N-ethoxycarbonylnortropine is then hydrolyzed to nortropine. This is often achieved by heating with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol or water.[13]

-

Extraction: After hydrolysis, neutralize the reaction mixture and extract the nortropine into an organic solvent.

-

Purification: Purify the crude nortropine by recrystallization or column chromatography.

-

Salt Formation: Dissolve the purified nortropine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.

-

Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Comparative Biological Activity and Signaling Pathways

The primary pharmacological targets of many tropane alkaloids are muscarinic acetylcholine (B1216132) receptors (mAChRs).[14][15] Tropine itself has weak anticholinergic activity, but its esters, such as atropine (B194438), are potent muscarinic antagonists. The N-methyl group of tropine is not essential for binding to muscarinic receptors, as nortropine derivatives also exhibit affinity for these receptors.

However, the presence or absence of the N-methyl group can influence the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, the quaternization of the nitrogen in tropane alkaloids (e.g., conversion to N-methyltropinium) can limit their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

Direct comparative studies on the signaling pathways specifically modulated by nortropine versus tropine are limited in publicly available literature. However, it is understood that both can serve as precursors for compounds that act as competitive antagonists at muscarinic receptors, thereby inhibiting the effects of acetylcholine. This antagonism can affect various physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.

Conclusion

This compound and tropine, while structurally very similar, exhibit key differences that are of great importance to medicinal chemists and pharmacologists. The absence of the N-methyl group in nortropine alters its physicochemical properties and provides a reactive site for further chemical modification. This technical guide has provided a comparative overview of their structures, properties, and synthesis. While a significant amount of information is available, there remain gaps in the publicly accessible, detailed quantitative data, particularly regarding the crystal structures and complete, assigned NMR spectra of nortropine. Further research to fill these gaps would be invaluable to the scientific community.

References

- 1. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Preparation of noratropine by oxidative n-demethylation of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tropine(120-29-6) 13C NMR [m.chemicalbook.com]

- 7. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 10. Tropinone - Wikipedia [en.wikipedia.org]

- 11. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. CN101759696B - Improvement of nortropine synthesizing process - Google Patents [patents.google.com]

- 13. CN101684117B - Method for preparing nor-tropine - Google Patents [patents.google.com]

- 14. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Nortropine Hydrochloride: An In-depth Technical Guide on its Role as a Metabolite of Atropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686), a primary metabolite of the anticholinergic drug atropine (B194438), is formed through N-demethylation, a crucial step in the biotransformation of the parent compound. This technical guide provides a comprehensive overview of nortropine hydrochloride, focusing on its metabolic formation, analytical quantification, and pharmacological and toxicological significance. Detailed experimental protocols for the analysis of nortropine in biological matrices are provided, along with a summary of key quantitative data. Furthermore, this guide visualizes the metabolic pathway of atropine and a typical analytical workflow using the Graphviz DOT language, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with a wide range of clinical applications, from treating bradycardia to acting as an antidote for organophosphate poisoning.[1] The metabolism of atropine is a key determinant of its pharmacokinetic profile and duration of action. One of the major metabolic pathways is the N-demethylation of the tropane ring's nitrogen atom, leading to the formation of nortropine (8-Azabicyclo[3.2.1]octan-3-ol).[2][3] As a significant metabolite, understanding the formation, quantification, and biological activity of nortropine is essential for a complete toxicological and pharmacological assessment of atropine. This compound, the salt form, is often used in research due to its increased solubility.[4]

Metabolic Pathway of Atropine to Nortropine

The biotransformation of atropine primarily occurs in the liver and involves several enzymatic reactions. The formation of nortropine is a Phase I metabolic reaction catalyzed by microsomal mono-oxygenase enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] While the specific CYP isozymes responsible for atropine N-demethylation have not been definitively identified in all species, studies on the N-demethylation of other structurally similar compounds suggest the involvement of isozymes such as CYP3A4, CYP2C9, and CYP2D6.[5]

The primary metabolic reactions of atropine include:

-

N-demethylation: This reaction removes the methyl group from the nitrogen atom of the tropane ring of atropine, yielding nortropine.

-

Hydrolysis: The ester linkage in atropine can be hydrolyzed to form tropine (B42219) and tropic acid.

-

N-oxidation: The nitrogen atom can also be oxidized to form atropine-N-oxide.[2]

These metabolites, along with unchanged atropine, are primarily excreted in the urine.[2][6]

Quantitative Data

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for nortropine is limited in the literature. The following table summarizes the available data for the parent drug, atropine.

| Parameter | Atropine | Nortropine | Reference |

| Half-life (t½) | 2-4 hours (rapid phase), 13 hours (slow phase) | Data not available | [7][8][9] |

| Clearance (CL) | 2.9 - 6.8 mL/min/kg | Data not available | [3] |

| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg | Data not available | [7][10] |

| Urinary Excretion (% of dose) | ~50% (unchanged) | ~24% | [2][3][6] |

Analytical Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of nortropine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: GC-MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 10 - 1000 ng/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Limit of Detection (LOD) | 2.5 ng/mL | |

| Limit of Quantification (LOQ) | 10 ng/mL | |

| Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 500 ng/mL | |

| Correlation Coefficient (r²) | > 0.998 | |

| Limit of Detection (LOD) | 0.1 ng/mL | |

| Limit of Quantification (LOQ) | 0.5 ng/mL | |

| Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

In Vitro Metabolism of Atropine using Human Liver Microsomes

This protocol describes a general procedure to study the metabolism of atropine to nortropine using human liver microsomes (HLM).

Materials:

-

Atropine

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add atropine (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2 volumes of ice-cold acetonitrile containing an internal standard).

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of nortropine and the remaining atropine using a validated LC-MS/MS or GC-MS method.

Quantification of Nortropine in Biological Matrices by LC-MS/MS

This protocol provides a general method for the quantification of nortropine in plasma or urine.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | A suitable gradient to separate nortropine from other matrix components |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Monitor specific precursor-to-product ion transitions for nortropine and the internal standard |

Signaling Pathway and Experimental Workflow Visualization

Muscarinic Acetylcholine Receptor Signaling Pathway

Atropine and, to a lesser extent, nortropine, exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[11] These are G-protein coupled receptors (GPCRs) that, upon binding with acetylcholine, initiate a cascade of intracellular signaling events. The M1, M3, and M5 receptor subtypes are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8][12] By blocking these receptors, atropine and its metabolites inhibit these downstream signaling pathways.

Experimental Workflow for Nortropine Analysis

The following diagram illustrates a typical workflow for the analysis of nortropine in a biological sample, from collection to data analysis.

Toxicology

This compound is considered to have a low to moderate acute toxicity.[13] Symptoms of excessive exposure can include dry mouth, blurred vision, and tachycardia.[13] In animal studies, high doses have been associated with mild neurotoxic effects such as dizziness and transient cognitive impairment.[13] It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Conclusion

Nortropine is a significant metabolite of atropine, formed via N-demethylation. Its quantification in biological fluids is crucial for comprehensive pharmacokinetic and toxicological studies of atropine. This technical guide has provided an in-depth overview of the metabolic formation of nortropine, detailed experimental protocols for its analysis, and a summary of relevant quantitative data. The provided diagrams of the metabolic pathway and analytical workflow serve as valuable visual aids for researchers. Further research is warranted to fully elucidate the specific CYP isozymes involved in nortropine formation and to establish a complete pharmacokinetic profile for this metabolite.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. CAS 14383-51-8: this compound | CymitQuimica [cymitquimica.com]

- 5. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nortropine | 538-09-0 [chemicalbook.com]

- 7. Muscarinic_acetylcholine_receptor [bionity.com]

- 8. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

The Nortropane Scaffold: A Versatile Chemo-Architectural Framework for Modulating Neurological and Physiological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nortropane skeleton, a bicyclic amine, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Derivatives of this fundamental structure have been extensively explored, revealing potent and selective activities at various physiological targets, primarily within the central nervous system. This guide provides a comprehensive overview of the biological activities of nortropane derivatives, focusing on their interactions with monoamine transporters, muscarinic acetylcholine (B1216132) receptors, and adrenergic receptors. It aims to be a valuable resource for professionals engaged in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Nortropane Derivatives as Monoamine Transporter Ligands

A significant focus of research on nortropane derivatives has been their interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating various neurological and psychiatric disorders.

Dopamine Transporter (DAT) Affinity

Numerous N-substituted 2β-carbomethoxy-3β-phenylnortropane analogs, derived from the structure of cocaine, have been synthesized and evaluated for their affinity and selectivity for the dopamine transporter. These compounds are of interest as potential treatments for cocaine addiction and as imaging agents for the dopamine system.[1][2]

Table 1: Binding Affinities of N-Substituted 2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane Analogs for Monoamine Transporters [1]

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |

| β-CIT | -CH3 | 27 | - | - | 0.1 | - |

| 3d | 3-iodoprop-(2E)-enyl | 30 | 960 | >1000 | 32.0 | >33.3 |

| 4 | crotyl | 15 | - | - | - | - |

| 5 | 2-bromoprop-(2E)-enyl | 30 | - | - | - | - |

| 6 | propynyl | 14 | - | - | - | - |

Table 2: Binding Affinities of N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane Analogs for DAT [1]

| Compound | Phenyl Substitution | DAT Ki (nM) |

| 3b | 3',4'-dichloro | High |

| 3c | 4'-methyl | High |

| 3d | 4'-iodo | High |

Benztropine (B127874) (BZT) analogs, which are 3α-(diphenylmethoxy)-nortropane derivatives, also exhibit high affinity for DAT.[3] These compounds have a behavioral and pharmacokinetic profile distinct from cocaine, suggesting they may be useful as substitution therapies for cocaine abuse.[4] The N-substituted analogs of 4',4''-diF-BZT retain high affinity for DAT while having reduced affinity for muscarinic M1 receptors.[3]

Table 3: Binding Affinities of Benztropine Analogs for the Dopamine Transporter [5]

| Compound | N-Substituent | DAT Affinity (Ki, nM) |

| AHN 1-055 | -CH3 | 11 |

| Other Analogs | Various | 11 - 108 |

Serotonin Transporter (SERT) Affinity

Modifications to the 3-phenylnortropane scaffold have yielded compounds with high affinity and selectivity for the serotonin transporter.[6] Specifically, 3α-arylmethoxy-3β-arylnortropanes are generally SERT selective.[6]

Table 4: Binding Affinities of 3-Arylnortrop-2-enes and 3α-Arylmethoxy-3β-arylnortropanes for Monoamine Transporters [6]

| Compound | Structure | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| 6e | 3-(3,4-dichlorophenyl)nortrop-2-ene | 0.3 | - | - |

| 7b | 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene | 6 | 22 | 101 |

| 7c | 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene | 0.061 | - | - |

Further structural modifications, such as the introduction of a large alkyl group at the 4'-position of the phenyl ring and N-demethylation, have been shown to improve affinity and specificity for SERT.[7] For instance, 2β-carbomethoxy-3β-(3'-iodo-4'-isopropylphenyl) nortropane is a highly selective SERT ligand.[7]

Norepinephrine Transporter (NET) Affinity

A series of 3α-(substituted phenyl)nortropane-2β-carboxylic acid methyl esters have demonstrated high affinity for the norepinephrine transporter.[8] The most potent and selective compound in this series was 3α-(3-fluoro-4-methylphenyl)nortropane-2β-carboxylic acid methyl ester, with a Ki of 0.43 nM at NET and significant selectivity over DAT and SERT.[8]

Table 5: Binding Affinities of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters for NET [8]

| Compound | Substitution | NET Ki (nM) | DAT Selectivity (fold) | SERT Selectivity (fold) |

| 8d | 3-fluoro-4-methylphenyl | 0.43 | 21 | 55 |

Nortropane Derivatives as Muscarinic Receptor Ligands

Nortropane derivatives have also been investigated for their activity at muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions.

Muscarinic M2 Receptor Affinity

6β-acetoxynortropane has been identified as a potent and highly selective agonist for muscarinic M2 receptors, with a Ki value in the range of 70–90 nM.[9] It displays good selectivity over M1 (65-fold) and M3 (70-fold) receptors.[9] However, attempts to develop SPECT imaging agents based on this scaffold by introducing iodinated moieties resulted in a loss of affinity and selectivity.[9]

Table 6: Binding Affinities of 6β-acetoxynortropane and its Derivatives for Muscarinic Receptors [9]

| Compound | Structure | M2 Ki (nM) | M1/M2 Selectivity Ratio | M3/M2 Selectivity Ratio |

| 6β-acetoxynortropane | - | 70-90 | 65 | 70 |

| 6β-4'-iodobenzyl ether of 6β-nortropinol | - | 3000 ± 700 | 0.1 | 0.2 |

| 6β-4'-iodobenzoate ester of 6β-nortropinol | - | 6800 ± 1500 | 0.6 | 2.0 |

Benztropine and its analogs are also known to interact with muscarinic receptors, which contributes to their pharmacological profile.[10]

Nortropane Derivatives as Adrenergic Receptor Ligands

The versatility of the nortropane scaffold extends to adrenergic receptors. A series of 3,6,6-trisubstituted nortropane derivatives have been synthesized and evaluated for their affinity at α1-adrenergic receptors.[11] One compound, 6β-phenyl-8-azabicyclo[3.2.1]octan-3-spiro-2'-(1',3'-dioxolane)-6-ol, was identified as a novel lead compound selective for the α1D-adrenergic receptor.[11]

Other Biological Activities

Polyhydroxy nortropane alkaloids, known as calystegines, represent another class of nortropane derivatives with distinct biological activities. They are known to be potent glycosidase inhibitors.[12] For example, the natural (+)-enantiomer of calystegine B2 inhibits both α-galactosidase and β-glucosidase.[12]

Experimental Protocols

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of nortropane derivatives for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Rat brain tissue homogenates (striatum for DAT, cortex for SERT and NET).

-

Radioligands: [3H]GBR-12935 (for DAT), [3H]paroxetine (for SERT), [3H]nisoxetine (for NET).[1]

-

Test compounds (nortropane derivatives) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 1 µM fluoxetine (B1211875) for SERT, 1 µM desipramine (B1205290) for NET).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat brain tissue homogenates according to standard protocols.

-

In assay tubes, combine the brain homogenate, radioligand, and either vehicle or varying concentrations of the test compound.

-

For determining non-specific binding, add the respective non-specific binding inhibitor to a set of tubes.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values by non-linear regression analysis of the competition binding data.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Binding Assays

Objective: To determine the binding affinity of nortropane derivatives for muscarinic M1, M2, and M3 receptor subtypes.

Materials:

-

Membrane suspensions from Chinese hamster ovary (CHO) cells expressing recombinant human muscarinic M1, M2, or M3 receptors.[9]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).[9]

-

Test compounds (nortropane derivatives) at various concentrations.

-

Incubation buffer: 50 mM TRIS-HCl, 10 mM MgCl2, and 1 mM EDTA (pH 7.4).[9]

-

Non-specific binding inhibitor: 1 µM atropine (B194438).[9]

-

UniFilter 96 GF/C filter plates.

-

Scintillation counter.

Procedure:

-

Incubate aliquots of the diluted cell membranes with [3H]NMS and varying concentrations of the test compound in a microplate.[9]

-

For non-specific binding, add atropine to a set of wells.

-

Incubate the plates for 60 minutes (for M1 and M2) or 120 minutes (for M3) at 27°C.[9]

-

Filter the assays over UniFilter 96 GF/C filter plates, presoaked in 0.3% polyethylenimine.[9]

-

Wash the filters multiple times with ice-cold buffer.[9]

-

Dry the plates and add scintillation fluid.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate IC50 and Ki values as described for the monoamine transporter binding assays.

Visualizations

Caption: Dopamine reuptake inhibition by a nortropane derivative.

References

- 1. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzatropine - Wikipedia [en.wikipedia.org]

- 11. Synthesis and biological evaluation of bicyclic and tricyclic substituted nortropane derivatives: discovery of a novel selective alpha1D-adrenergic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neurotransmitter System Effects of Nortropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride, a demethylated derivative of tropine (B42219) and a metabolite of atropine (B194438), represents a core structural motif in a variety of pharmacologically active compounds.[1][2] While comprehensive data on nortropine hydrochloride itself is limited, its structural relationship to tropane (B1204802) alkaloids provides a strong foundation for understanding its potential interactions with neurotransmitter systems.[1][2] This technical guide synthesizes the available information on nortropine and its derivatives to elucidate its likely effects on key neurotransmitter pathways, with a focus on muscarinic acetylcholine (B1216132) receptors and monoamine transporters. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.

Introduction

Nortropine is a bicyclic amino alcohol that serves as a crucial intermediate in the synthesis of numerous compounds targeting the central nervous system.[1][2] As a member of the tropane alkaloid class, which includes well-characterized agents like atropine and cocaine, nortropine's core structure is predisposed to interaction with various neurotransmitter receptors and transporters.[1][2][3][4][5] Tropane alkaloids are widely recognized for their anticholinergic properties, primarily acting as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[6] Furthermore, modifications to the nortropane scaffold have yielded potent and selective ligands for monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3][4][5][7][8][9] This guide will explore the anticipated effects of this compound based on data from its closely related derivatives.

Effects on the Cholinergic System

The structural similarity of nortropine to atropine, a non-selective muscarinic acetylcholine receptor antagonist, strongly suggests that this compound will exhibit affinity for mAChRs.[1][2] Studies on nortropine derivatives have substantiated this hypothesis, revealing interactions with various muscarinic receptor subtypes.

Muscarinic Acetylcholine Receptor Binding Affinity

| Compound | Receptor Subtype | Kᵢ (nM) |

| 6β-acetoxynortropane | M₁ | 8200 |

| 6β-acetoxynortropane | M₂ | 2.6 |

| 6β-acetoxynortropane | M₃ | 260 |

| 6β-acetoxynortropane | M₄ | 13 |

| Table 1: Binding Affinities (Kᵢ) of 6β-acetoxynortropane for Human Muscarinic Receptor Subtypes. Data from in vitro competitive binding assays.[2][10] |

These findings suggest that the nortropane scaffold is a promising backbone for the development of selective muscarinic receptor ligands.[2]

Muscarinic Receptor Signaling Pathway

The interaction of this compound and its derivatives with muscarinic receptors is expected to modulate downstream signaling cascades. As antagonists, they would competitively inhibit the binding of acetylcholine, thereby preventing receptor activation and subsequent intracellular responses.

Effects on Monoamine Neurotransmitter Systems

Derivatives of nortropane have been extensively studied for their interactions with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.

Monoamine Transporter Binding Affinity

Various N-substituted nortropane and benztropine (B127874) analogs have demonstrated high affinity and selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and serotonin transporter (SERT).[3][7][8][9]

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane analog (3c) | High Affinity | Lower Affinity | Lower Affinity |

| N-substituted 2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane analog (3b) | High Affinity | Lower Affinity | Lower Affinity |

| N-substituted 2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane analog (3d) | High Affinity | Lower Affinity | Lower Affinity |

| Benztropine Analog (GA 2-99) | 5.59 | 4600 | 7350 |

| Benztropine Analog (GA 1-69) | 29.2 | 490 | 1420 |

| Table 2: Binding Affinities (Kᵢ) of Nortropane and Benztropine Analogs for Monoamine Transporters.[3][7] |

These data indicate that the nortropane scaffold can be chemically modified to produce potent and selective inhibitors of monoamine transporters, particularly DAT.

Monoamine Transporter Inhibition Workflow

The functional consequence of nortropine derivatives binding to monoamine transporters is the inhibition of neurotransmitter reuptake, leading to an increased concentration of the neurotransmitter in the synaptic cleft.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound like this compound for muscarinic receptor subtypes.[11][12][13]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from muscarinic receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or homogenized tissue rich in the target receptor (e.g., rat brain for M₁, rat heart for M₂).[11][14]

-

Radioligand: A high-affinity radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).[10][13]

-

Test Compound: this compound dissolved in an appropriate buffer.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Assay

This protocol outlines a method to assess the functional inhibition of monoamine transporters by a test compound.[15][16][17]

Objective: To measure the inhibition of neurotransmitter uptake into cells expressing a specific monoamine transporter.

Materials:

-

Cell Line: A cell line stably expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).

-

Radiolabeled Neurotransmitter: e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test Compound: this compound or its derivatives.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Wash Buffer: Cold uptake buffer.

-

Lysis Buffer: e.g., 1% SDS.

-

Scintillation Cocktail.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound or vehicle for a specified time.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells with the lysis buffer.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake.

Conclusion

While direct pharmacological data for this compound remains limited, the extensive research on its derivatives provides a strong predictive framework for its effects on neurotransmitter systems. It is highly probable that this compound interacts with muscarinic acetylcholine receptors as an antagonist. Furthermore, the nortropane scaffold is a versatile platform for developing potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter. The experimental protocols detailed in this guide offer standardized methods for the further characterization of this compound and its future derivatives, aiding in the advancement of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Synthesis and biological evaluation of bicyclic and tricyclic substituted nortropane derivatives: discovery of a novel selective alpha1D-adrenergic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6beta-Acetoxynortropane: a potent muscarinic agonist with apparent selectivity toward M2-receptors [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 17. moleculardevices.com [moleculardevices.com]

The Nortropine Nucleus: A Historical and Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686), the N-demethylated analog of tropine (B42219), represents a cornerstone in the synthesis of a diverse array of pharmacologically significant tropane (B1204802) alkaloids. Its rigid bicyclic [3.2.1] octane (B31449) scaffold has served as a versatile template for the development of therapeutics targeting the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of nortropine synthesis, presenting detailed experimental protocols and quantitative data for key methodologies. From the seminal syntheses of the tropane core to the nuanced strategies for N-demethylation, this document aims to be a comprehensive resource for professionals in drug discovery and development.

The Genesis of the Tropane Skeleton: Willstätter and Robinson

The journey to nortropine begins with the synthesis of its precursor, tropinone (B130398). The first successful, albeit arduous, synthesis of tropinone was accomplished by the Nobel laureate Richard Willstätter in 1901.[1][2] His multi-step synthesis, starting from cycloheptanone, was a landmark achievement in natural product chemistry, though it suffered from a very low overall yield of only 0.75%.[2][3] This pioneering work was crucial in elucidating the structure of tropane alkaloids like cocaine and atropine.[3]

A pivotal breakthrough arrived in 1917 when Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone.[2][3] This "biomimetic" synthesis, which mimics the biosynthetic pathway, involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.[3] Robinson's elegant approach was not only conceptually groundbreaking but also practically superior, with initial yields of 17% that were later improved to over 90%.[3] This synthesis made the tropane skeleton readily accessible and remains a classic example in the field of total synthesis.

From Tropinone to Nortropine: The Critical N-Demethylation Step

With the tropane core readily available, the focus shifted to the strategic removal of the N-methyl group from tropine (the reduction product of tropinone) to yield nortropine. This transformation is a critical step in the semi-synthesis of many important pharmaceuticals.[4] Over the decades, several methods have been developed, each with its own advantages and limitations.

Classical N-Demethylation Strategies

One of the earliest methods employed for the N-demethylation of tertiary amines, including alkaloids, is the von Braun reaction, first reported in the early 20th century.[5][6] This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (CNBr) to form a cyanamide (B42294) intermediate, which is then hydrolyzed to the secondary amine.[6] While effective, the toxicity of cyanogen bromide has led to the development of alternative methods.[6]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Atropine [chm.bris.ac.uk]

- 3. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. EP1029862B1 - Process for the preparation of endo-nortropine using 8-benzyl-nortropan-3-one-perchlorate as intermediate, as well as said salt - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of Nortropine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride, a significant secondary metabolite of tropane (B1204802) alkaloids such as atropine, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its physicochemical properties are fundamental to its application in drug design, development, and analytical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of nortropine hydrochloride, including its molecular structure, solubility, melting point, and spectral properties. Detailed experimental protocols for the determination of these key parameters are provided, alongside a logical pathway diagram illustrating its role as a biochemical metabolite and a synthetic precursor.

Core Physicochemical Data